2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone
Description
2-((1-(2-Methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is a synthetic small molecule characterized by:
- Indole core: A heteroaromatic indole ring substituted at the 1-position with a 2-methylbenzyl group.
- Thioether linkage: A sulfur atom bridges the indole’s 3-position to a ketone-containing morpholine moiety.
- Morpholinoethanone group: A morpholine ring conjugated to an ethanone group, enhancing solubility and modulating pharmacokinetics .
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-17-6-2-3-7-18(17)14-24-15-21(19-8-4-5-9-20(19)24)27-16-22(25)23-10-12-26-13-11-23/h2-9,15H,10-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVMOMXVJZWGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H24N2OS
- Molecular Weight : 344.47 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has demonstrated inhibitory effects on certain enzymes involved in cellular signaling pathways, particularly those associated with cancer proliferation.
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent.
- Antioxidant Activity : Preliminary studies have shown that the compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis, inhibits tubulin polymerization |
| MCF-7 | 0.34 | Cell cycle arrest at G2/M phase |
| HT-29 | 0.86 | Induces apoptosis and inhibits cell proliferation |
These results indicate that this compound is a potent inhibitor of tumor growth in vitro.
Case Studies
A notable case study involved the synthesis and bioactive evaluation of related indole derivatives, where compounds similar to this compound were tested against various cancer cell lines. The findings highlighted that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways, corroborating the mechanisms observed in preliminary evaluations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The table below highlights key differences between the target compound and its analogs:
Key Observations:
- Core Heterocycle: The indole core in the target compound is distinct from imidazothiazole () and thiadiazole () derivatives.
- Linkage Type: The thioether in the target compound differs from ether () or direct morpholinoethyl () linkages. Thioethers may enhance lipophilicity but reduce metabolic stability compared to oxygen-based linkages.
- However, the trifluoromethylpyrimidine in 6a likely enhances target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
